Efonidipine
Overview
Description
Efonidipine is a dihydropyridine calcium channel blocker that is used primarily for the treatment of hypertension and angina pectoris. It was first marketed in 1995 by Shionogi & Co. under the brand name Landel. This compound is unique in that it blocks both T-type and L-type calcium channels, which contributes to its distinctive pharmacological profile .
Mechanism of Action
Target of Action
Efonidipine is a calcium channel blocker of the dihydropyridine class . Its primary targets are the L-type and T-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release .
Mode of Action
This compound inhibits the L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . By inhibiting T-type calcium channel activity in sinoatrial (SA) node cells, this compound prolongs the late phase-4 depolarization of the sinoatrial node action potential, thereby decreasing heart rate . This action is associated with decreased myocardial oxygen demand and increases blood flow to the coronary arteries, thereby attenuating myocardial ischemia .
Biochemical Pathways
This compound’s action on calcium channels affects several biochemical pathways. For instance, it has been shown to exert a cerebroprotective effect by down-regulating the TGF-β/SMAD-2-dependent signaling pathway in diabetic rats . This pathway is involved in cell growth, proliferation, differentiation, and apoptosis . This compound also increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction .
Pharmacokinetics
This compound exhibits solubility-limited oral bioavailability . After oral administration, peak plasma concentration is achieved in about 1.5 to 3.67 hours . The half-life of this compound is approximately 4 hours . This compound is highly lipophilic, allowing it to easily penetrate phospholipid-rich cell membranes and reach the dihydropyridine binding site of the calcium channel targets .
Result of Action
The inhibition of calcium channels by this compound leads to several molecular and cellular effects. It causes vasodilation , reducing blood pressure and making it easier for the heart to pump blood throughout the body . This compound also exerts negative chronotropic effects , decreasing heart rate . At the cellular level, it has been shown to reduce levels of malondialdehyde, acetylcholine esterase, and nitrite levels, and increase levels of antioxidant markers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the drug’s solubility and oral absorption can be improved through the use of amorphous solid dispersion with a novel applied Parteck® SLC 500 mesoporous silica formulation . .
Biochemical Analysis
Biochemical Properties
Efonidipine interacts with both L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . It exerts negative chronotropic effects, decreasing heart rate .
Cellular Effects
This compound influences cell function by acting on SA node cells, inhibiting T-type calcium channel activity, and prolonging the late phase-4 depolarization of the sinoatrial node action potential . This leads to a decrease in heart rate, associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the L-type and T-type calcium channels . This leads to vasodilation and decreased automaticity of the heart . This compound also exerts negative chronotropic effects, decreasing heart rate .
Temporal Effects in Laboratory Settings
This compound has been shown to have slow onset and long duration of action . In laboratory settings, it has been observed that the resting heart rate significantly decreased from baseline to week 12 .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have slow-onset and long-lasting antihypertensive effects . The tachycardia that accompanied the hypotensive effect of this compound was weaker than that induced by nicardipine, another calcium antagonist .
Metabolic Pathways
This compound is primarily metabolized in the liver. The important metabolites are N-dephenylated this compound (DPH), deaminated this compound (AL) and N-debenzylated this compound (DBZ). Both DBZ and DPH exhibit activity as calcium antagonists .
Transport and Distribution
It is known that this compound is primarily metabolized in the liver .
Preparation Methods
Synthetic Routes and Reaction Conditions: Efonidipine hydrochloride ethanolate can be synthesized through a series of chemical reactions involving the dihydropyridine ring. The synthesis typically involves the condensation of appropriate aldehydes and ketones with ammonia or primary amines, followed by cyclization and esterification reactions. The reaction conditions often include the use of organic solvents such as methanol, ethanol, and acetonitrile .
Industrial Production Methods: In industrial settings, this compound hydrochloride ethanolate is prepared using a solid dispersion method to improve its solubility and bioavailability. This involves the use of mesoporous silica polymers and solvent evaporation techniques to create an amorphous solid dispersion of the drug .
Chemical Reactions Analysis
Types of Reactions: Efonidipine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its metabolism and pharmacological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include its metabolites, such as N-dephenylated this compound, deaminated this compound, and N-debenzylated this compound. These metabolites retain some of the pharmacological activity of the parent compound .
Scientific Research Applications
Efonidipine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying calcium channel blockers. In biology and medicine, this compound is extensively researched for its antihypertensive and antianginal effects. It has also been studied for its potential renoprotective, cerebroprotective, and anti-inflammatory properties .
Comparison with Similar Compounds
Efonidipine is often compared with other calcium channel blockers such as amlodipine. While both drugs are effective in reducing blood pressure, this compound has a lower propensity for causing peripheral edema and reflex tachycardia. Additionally, this compound has demonstrated potential renoprotective, cerebroprotective, and anti-inflammatory effects, which are not as prominent in amlodipine. Other similar compounds include nifedipine, felodipine, and nicardipine, but this compound’s dual inhibition of L-type and T-type calcium channels sets it apart .
Properties
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45/h5-17,20,31,35H,18-19,21-23H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVFSAJIGAJDMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38N3O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9043988 | |
Record name | Efonidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
631.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
746.9±60.0 °C | |
Record name | Efonidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
poorly soluble | |
Record name | Efonidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
This drug inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart. Efonidipine exerts negative chronotropic effects, decreasing heart rate. Acting on SA node cells by inhibiting T-type calcium channel activity, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate. This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries and thereby attenuates myocardial ischemia. Efonidipine increases glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction . This increase leads to the prevention of renal damage that is normally associated with hypertension. Efonidipine increases the rate of renal sodium excretion via the suppression of aldosterone synthesis and aldosterone secretion from the adrenal glands. Aldosterone-induced renal parenchymal fibrosis is said to be suppressed by efonidipine. L-type calcium channel blockers, such as efonidipine, preferentially dilate afferent arterioles in the kidney, whereas both L-/T-type and L-/N-type calcium channel blockers potently dilate both afferent and efferent arterioles. The distinct actions of calcium channel blockers on the renal microcirculation are demonstrated by changes in glomerular capillary pressure and subsequent renal injury: L-type calcium channel blockers favor an increase in glomerular capillary pressure, whereas L-/T-type and L-/N-type CCBs alleviate glomerular hypertension. This supports the theory that L-Type/T-type calcium channel blockers may be of benefit in renal hypertension. Efonidipine is a long-acting medication due to a low dissociation constant. Recent studies suggest that efonidipine reduces plasma aldosterone levels in patients on regular hemodialysis, which is of additional benefit to the cardiovascular protection by antihypertensive therapy with efonidipine in patients with end-stage renal disease. | |
Record name | Efonidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
111011-63-3 | |
Record name | Landel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111011-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Efonidipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efonidipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09235 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Efonidipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EFONIDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ZTP2T37Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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